

A Technical Guide to the Chemical Properties and Structure of 1-Phenylethanone (Acetophenone)

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Compound of Interest

Compound Name: *ethanone*

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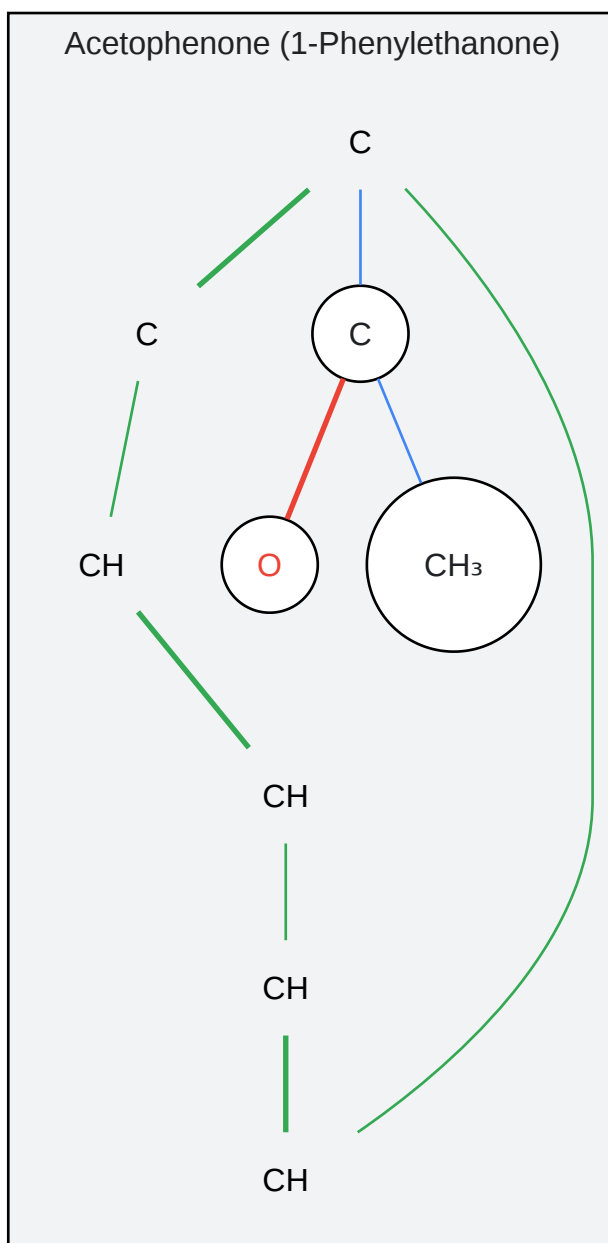
Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and reactivity of 1-phenyle**ethanone**, commonly known as acetophenone. As the simplest aromatic ketone, acetophenone is a vital building block in organic synthesis and a precursor to numerous pharmaceuticals, resins, and fragrances.[1] This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes its structural and reactive nature through diagrams.

Chemical Structure and Bonding

Acetophenone (C_8H_8O) is an organic compound characterized by a phenyl group attached to a methyl ketone.[2] Its structure consists of a planar benzene ring bonded to the carbonyl carbon of a ketone functional group, which is in turn bonded to a methyl group.[3]

The carbonyl carbon and the carbons of the benzene ring are sp^2 hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120° . The methyl carbon is sp^3 hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5° . [4] The delocalized π -electron system of the aromatic ring and the polar carbon-oxygen double bond of the ketone are the primary determinants of acetophenone's chemical reactivity.



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Caption: Chemical structure of acetophenone.

Physicochemical Properties

Acetophenone is a colorless, viscous liquid at room temperature with a sweet, pungent odor similar to oranges.[2] It is slightly soluble in water but readily soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[5]

Table 1: Physical and Chemical Properties of Acetophenone

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O	[1]
Molar Mass	120.15 g/mol	[2][6]
Appearance	Colorless liquid or white crystals	[2]
Odor	Sweet, pungent, orange-like	[2]
Density	1.03 g/cm ³ at 20 °C	[7]
Melting Point	19-20 °C	[1][7]
Boiling Point	202 °C	[1][7]
Solubility in Water	5.5 g/L at 25 °C	[1]
Flash Point	77 °C	[1]
Refractive Index (n _{20/D})	1.534	[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acetophenone. The key spectroscopic data are summarized below.

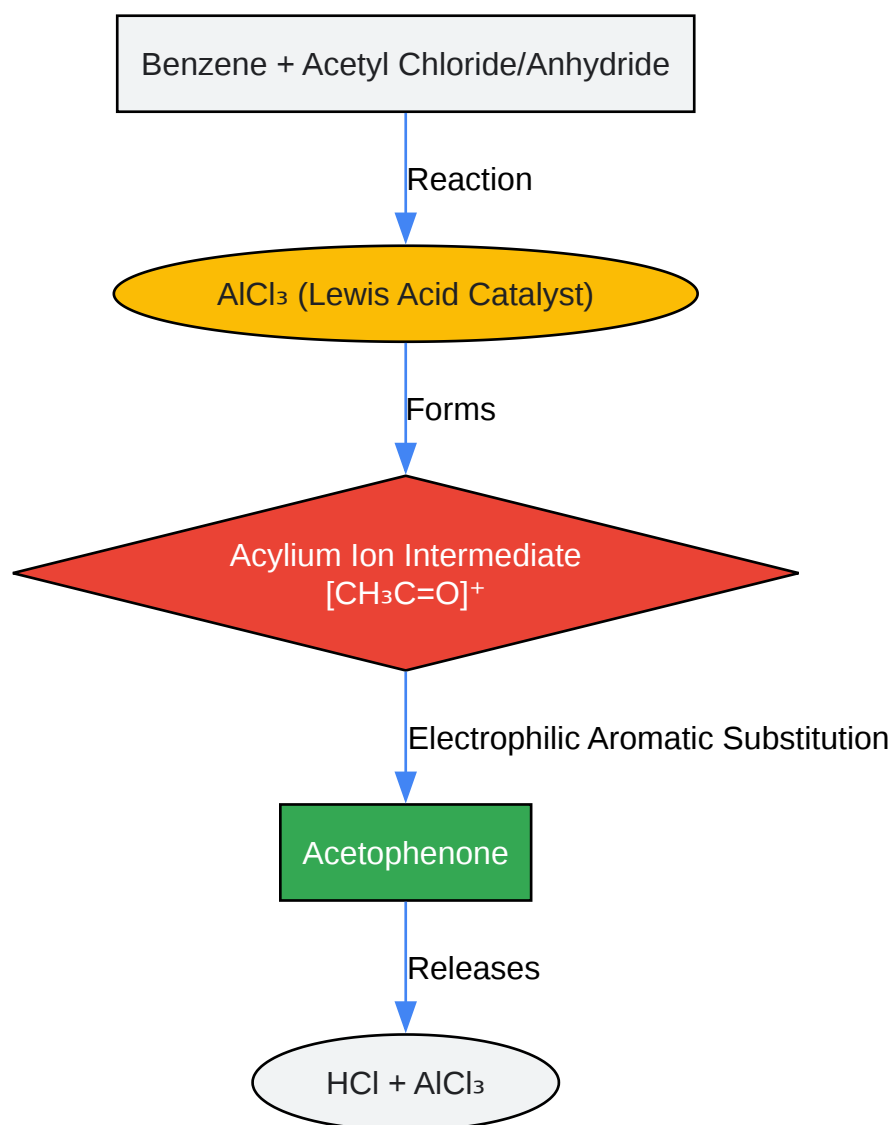
Table 2: Spectroscopic Data for Acetophenone

Technique	Key Peaks/Shifts	Reference(s)
^1H NMR (CDCl_3)	$\delta \sim 7.96$ ppm (m, 2H, ortho-protons)	[8]
$\delta \sim 7.57$ ppm (m, 1H, para-proton)	[8]	
$\delta \sim 7.47$ ppm (m, 2H, meta-protons)	[8]	
$\delta \sim 2.61$ ppm (s, 3H, methyl protons)	[8]	
^{13}C NMR (CDCl_3)	$\delta \sim 198.1$ ppm (C=O)	[9]
$\delta \sim 137.1$ ppm (quaternary aromatic C)	[9]	
$\delta \sim 133.0$ ppm (para aromatic C-H)	[9]	
$\delta \sim 128.5$ ppm (meta aromatic C-H)	[9]	
$\delta \sim 128.2$ ppm (ortho aromatic C-H)	[9]	
$\delta \sim 26.5$ ppm (CH_3)	[9]	[10]
IR Spectroscopy	$\sim 1715\text{ cm}^{-1}$ (strong, C=O stretch)	
$2800\text{-}3000\text{ cm}^{-1}$ (C-H stretch)	[10]	
$1300\text{-}1200\text{ cm}^{-1}$ (C-O stretch)	[10]	[11]
Mass Spectrometry	Molecular Ion (M^+): $m/z = 120$	
Base Peak: $m/z = 105$ ($[\text{C}_6\text{H}_5\text{CO}]^+$)	[11]	
Other Fragments: $m/z = 77$ ($[\text{C}_6\text{H}_5]^+$), 51	[11]	

Chemical Reactivity and Key Reactions

The reactivity of acetophenone is governed by its two main functional components: the carbonyl group and the aromatic ring.

- **Carbonyl Group Reactivity:** The ketone's carbonyl group is susceptible to nucleophilic addition reactions. A notable example is its reduction to 1-phenylethanol using reducing agents like sodium borohydride.[\[1\]](#)
- **Aromatic Ring Reactivity:** The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the phenyl ring.[\[12\]](#)
- **α -Hydrogen Acidity:** The hydrogens on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as the aldol condensation.[\[13\]](#)



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Caption: Friedel-Crafts acylation pathway for acetophenone synthesis.

Experimental Protocols

Synthesis of Acetophenone via Friedel-Crafts Acylation[4][14]

This protocol describes the synthesis of acetophenone from benzene and acetic anhydride using anhydrous aluminum chloride as a catalyst.

Materials:

- Anhydrous benzene (40 mL)
- Anhydrous aluminum trichloride (20 g)
- Acetic anhydride (6.0 mL)
- Concentrated hydrochloric acid (50 mL)
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Diethyl ether
- Ice
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Set up a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the condenser with a drying tube and a gas trap for HCl.
- Add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g) to the flask.
- Slowly add acetic anhydride (6.0 mL) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain a gentle reflux.
- After the addition is complete, heat the mixture gently in a water bath for 30 minutes, or until the evolution of HCl gas ceases.
- Cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, while stirring.
- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer twice with 20 mL portions of diethyl ether.
- Combine the organic layers and wash them successively with 5% sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvents (benzene and diethyl ether) by distillation.
- Purify the crude product by fractional distillation, collecting the fraction that boils between 198-202 °C.

Reduction of Acetophenone to 1-Phenylethanol[12][15]

This protocol details the reduction of the ketone functionality of acetophenone using sodium borohydride.

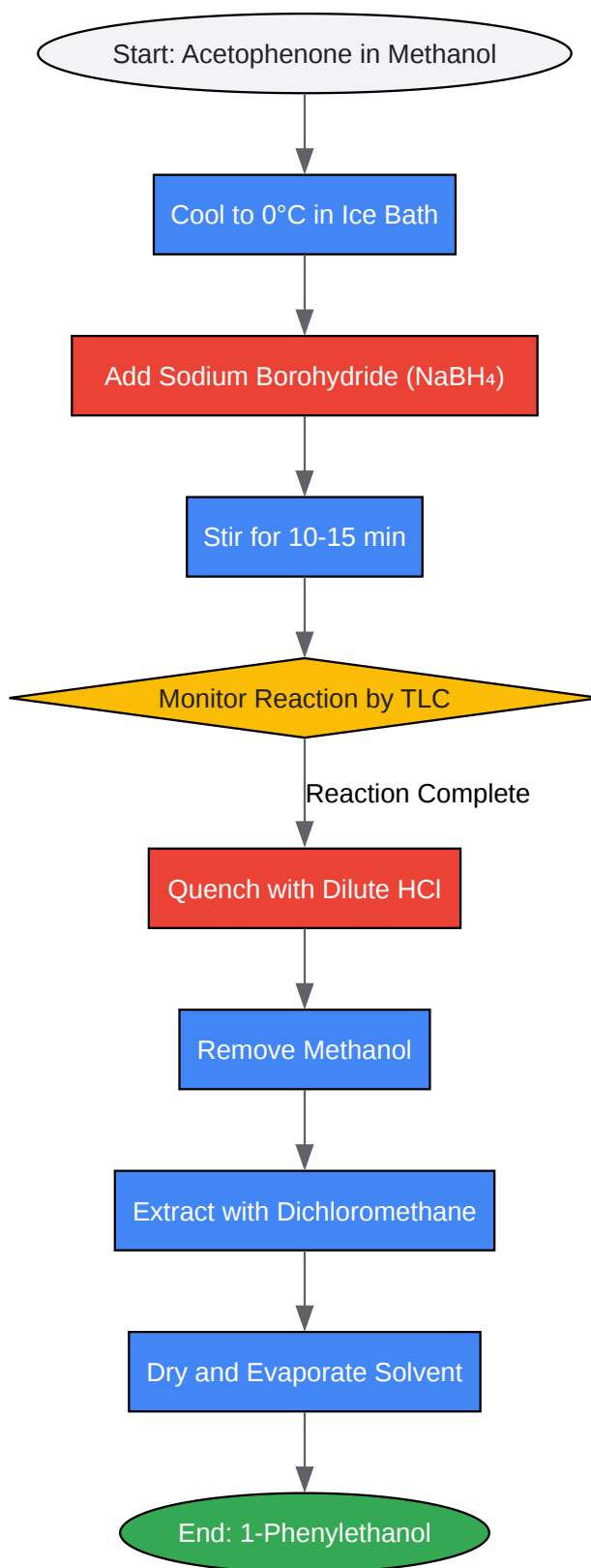
Materials:

- Acetophenone (1.0 g)
- Methanol (14 mL)
- Sodium borohydride (0.35 g)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, ice bath, TLC plates, distillation apparatus

Procedure:

- Weigh 1.0 g of acetophenone into a 250 mL round-bottom flask and add 14 mL of methanol.
- Stir the solution with a magnetic stirrer and cool it in an ice bath to 0 °C.
- Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions.

- Continue stirring in the ice bath for 10-15 minutes.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete (disappearance of the acetophenone spot), carefully add dilute hydrochloric acid to quench the excess sodium borohydride.
- Remove the methanol using a rotary evaporator or by simple distillation.
- Extract the aqueous residue with dichloromethane.
- Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-phenylethanol.



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Caption: Experimental workflow for the reduction of acetophenone.

Aldol Condensation of Acetophenone with an Aldehyde[13][16]

This protocol provides a general procedure for the base-catalyzed aldol condensation between acetophenone and an aldehyde (e.g., p-anisaldehyde) to form a chalcone.

Materials:

- p-Anisaldehyde (0.2 mL)
- Acetophenone (0.2 mL)
- Ethanol (1 mL)
- 50% Sodium hydroxide solution (3 drops)
- Conical vial (5 mL), magnetic stirrer, filtration apparatus

Procedure:

- In a 5 mL conical vial, combine 0.2 mL of p-anisaldehyde, 0.2 mL of acetophenone, and 1 mL of ethanol.
- Add a small magnetic stir bar and begin stirring.
- Add 3 drops of 50% sodium hydroxide solution to the mixture.
- Continue stirring for approximately 10 minutes or until a solid precipitate forms and the stir bar can no longer rotate.
- Filter the solid product using a Büchner funnel.
- Rinse the collected solid with a small amount of cold ethanol.
- Allow the product to air dry. The product can be further purified by recrystallization from ethanol.

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